MorHap
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Overview
Description
Preparation Methods
MorHap is synthesized through a series of chemical reactions involving maleimide-thiol chemistry . The compound is typically conjugated to a protein carrier, such as bovine serum albumin (BSA) or tetanus toxoid (TT), to enhance its immunogenicity . The conjugation process involves attaching this compound to the surface lysines of the protein carrier through the N-hydroxysuccinimide portion of a heterobifunctional linker and subsequently attaching the thiol on this compound to the maleimide portion of the cross-linker . This method ensures reproducible hapten densities and high yields .
Chemical Reactions Analysis
MorHap undergoes various chemical reactions, primarily involving conjugation to protein carriers . The maleimide-thiol reaction is a key step in its synthesis, where the thiol group on this compound reacts with the maleimide group on the linker . This reaction is typically carried out under mild conditions to prevent protein precipitation and ensure high yields . The major product formed from this reaction is the this compound-protein conjugate, which is used in vaccine formulations .
Scientific Research Applications
MorHap is extensively used in scientific research for the development of vaccines against opioid abuse . It is conjugated to protein carriers to induce the production of antibodies that can neutralize opioids like heroin and morphine . These vaccines have shown promise in preclinical studies, reducing the addictive effects of opioids and preventing their entry into the brain . Additionally, this compound is used in analytical methods to measure the binding affinities of antibodies to opioids, aiding in the optimization of vaccine formulations .
Mechanism of Action
The mechanism of action of MorHap involves its ability to induce an immune response against opioids . When conjugated to a protein carrier and administered as a vaccine, this compound stimulates the production of antibodies that specifically bind to opioids like heroin and morphine . These antibodies sequester the opioids in the bloodstream, preventing them from crossing the blood-brain barrier and exerting their psychoactive effects . This mechanism helps in reducing the addictive potential of opioids and mitigating their harmful effects .
Comparison with Similar Compounds
MorHap is compared with other morphine-like haptens such as 6-Acthis compound, 6-PrOxyHap, DiAmHap, and DiPrOxyHap . While all these haptens are designed to induce antibodies against opioids, this compound has shown unique properties in terms of its binding affinity and immunogenicity . For instance, antibodies induced by this compound have been found to poorly bind heroin compared to those induced by 6-Acthis compound and 6-PrOxyHap . This highlights the importance of optimizing hapten design for effective vaccine development .
Properties
Molecular Formula |
C39H38N2O3S |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
N-[(4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-tritylsulfanylpropanamide |
InChI |
InChI=1S/C39H38N2O3S/c1-41-23-22-38-30-18-19-31(37(38)44-36-33(42)20-17-26(35(36)38)25-32(30)41)40-34(43)21-24-45-39(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-20,30-32,37,42H,21-25H2,1H3,(H,40,43)/t30-,31+,32?,37-,38-/m0/s1 |
InChI Key |
VJBNBUDWKBTFDH-WUOICLBLSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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